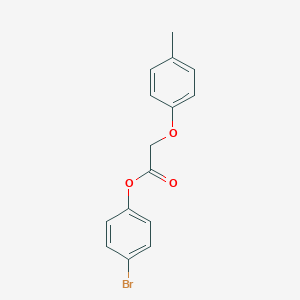
4-Bromophenyl (4-methylphenoxy)acetate
Descripción
4-Bromophenyl (4-methylphenoxy)acetate is an aromatic ester featuring a brominated phenyl group linked via an acetoxy bridge to a 4-methylphenoxy moiety. Such compounds are typically synthesized via acid-catalyzed esterification or nucleophilic substitution reactions and are utilized in organic synthesis, pharmaceuticals, and materials science .
Propiedades
Número CAS |
62095-49-2 |
|---|---|
Fórmula molecular |
C15H13BrO3 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
(4-bromophenyl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Clave InChI |
VGYHOANKWTUJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in Phenoxy/Ester Groups
a) 4-Bromophenyl (4-Chlorophenoxy)Acetate
- Structure : Replaces the methyl group in the target compound with chlorine.
- Molecular Weight : 341.58 g/mol; XLogP3 : 4.7; Topological Polar Surface Area (TPSA) : 35.5 Ų .
- Properties: Higher lipophilicity (due to Cl) compared to the methyl-substituted analog.
b) 4-Bromophenyl Acetate
Ester Group Modifications
a) Ethyl 2-(4-Bromophenyl)Acetate
- Structure: Ethyl ester instead of phenoxy-methyl acetate.
- Molecular Weight : 243.10 g/mol; Melting Point : 29–31°C; Density : 1.3893 g/cm³ .
- Reactivity : Ethyl esters are less electrophilic than methyl esters, affecting hydrolysis rates.
b) Methyl 2-(4-(Bromomethyl)Phenyl)Acetate
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analog data.
Métodos De Preparación
Activation of (4-Methylphenoxy)Acetic Acid
This method bypasses acyl chloride formation by employing DCC as a coupling agent. A solution of (4-methylphenoxy)acetic acid (1 equiv), 4-bromophenol (1.2 equiv), and DCC (1.5 equiv) in anhydrous DCM is stirred at 0°C for 30 minutes. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction by facilitating the formation of the active ester intermediate.
Esterification Mechanism
The DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which is subsequently displaced by the phenoxide ion generated in situ. The reaction proceeds under inert conditions (argon atmosphere) to prevent side reactions:
After 12–16 hours at room temperature, the mixture is filtered to remove dicyclohexylurea (DCU), and the product is isolated via column chromatography (70–74% yield).
Acid-Catalyzed Fischer Esterification
Reaction Conditions and Limitations
While Fischer esterification is less efficient for phenols due to their lower nucleophilicity, prolonged heating under acidic conditions can achieve moderate yields. A mixture of (4-methylphenoxy)acetic acid (1 equiv), 4-bromophenol (3 equiv), and concentrated HSO (0.5 equiv) in toluene is refluxed for 24–48 hours using a Dean-Stark apparatus to remove water.
Yield Optimization
The equilibrium-driven reaction typically yields 55–65% of the ester, necessitating excess phenol and repeated azeotropic removal of water. Post-reaction neutralization with NaHCO and extraction with ethyl acetate followed by distillation under vacuum provides the purified product.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature | Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acyl Chloride + 4-Bromophenol | SOCl, NaOH, DCM | 0–25°C | 4–6 hours | 82–86% | High yield, scalable | Requires handling corrosive SOCl |
| DCC Coupling | DCC, DMAP, DCM | 0–25°C | 12–16 hours | 70–74% | Mild conditions, no acidic byproducts | Costly reagents, DCU removal required |
| Fischer Esterification | HSO, toluene | 110°C (reflux) | 24–48 hours | 55–65% | Simple setup | Low yield, energy-intensive |
Mechanistic Insights and Side Reactions
Competing Ether Formation
In methods involving phenolic nucleophiles, competing etherification may occur if the acyl chloride is contaminated with alkyl halides. Rigorous purification of intermediates and controlled reaction temperatures mitigate this issue.
Hydrolysis of Acyl Chlorides
Exposure to moisture during the acyl chloride step leads to hydrolysis back to the carboxylic acid. Anhydrous conditions and inert atmospheres are critical for maximizing yields.
Scalability and Industrial Applications
The acyl chloride method is favored for industrial-scale synthesis due to its high efficiency and compatibility with continuous-flow systems. Recent advances in microreactor technology have reduced SOCl handling risks, enabling throughputs exceeding 100 kg/batch .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


